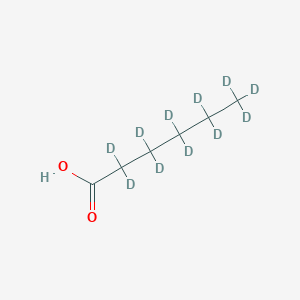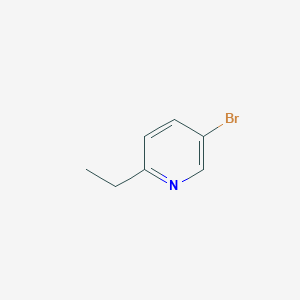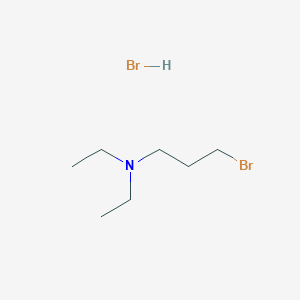
(3-Bromopropyl)diethylamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS Number: 69835-35-4 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “(3-Bromopropyl)diethylamine hydrobromide” is C7H17Br2N . The InChI code is 1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H and the InChI key is KAELPAFGRTUXOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Bromopropyl)diethylamine hydrobromide” has a molecular weight of 275.03 . It appears as a powder and is typically stored at room temperature . The compound has a theoretical density of 1.179 g/cm^3 .科学的研究の応用
Carbon Dioxide Capture
One significant application of related compounds to (3-Bromopropyl)diethylamine hydrobromide in scientific research involves carbon dioxide capture. Diethylenetriamine hydrobromide, a compound with a somewhat similar structure, has been utilized for capturing CO2 in nonaqueous systems, demonstrating a phase change and indicating potential for high CO2 capacity and efficient recycling capabilities. This process, involving O–H···:N type of hydrogen bonding and the stabilizing effects of bromide ion, underscores the role such compounds could play in environmental management and sustainability efforts (Yang Chen & Hui Hu, 2017).
Ionic Liquids for CO2 Capture
Another application is found in the synthesis of new ionic liquids through reactions involving similar bromopropylamine compounds. These ionic liquids can reversibly react with CO2, sequestering the gas efficiently. Such materials offer a nonvolatile, water-independent means of CO2 capture, highlighting their potential in green chemistry and sustainability applications (Eleanor D. Bates et al., 2002).
Synthesis of Organic Compounds
Further, compounds like N-(3-bromopropyl)amides, which can undergo nucleophilic autocyclo-O-alkylation to form 5,6-dihydro-4H-1,3-oxazine hydrobromides, demonstrate the utility of bromopropyl compounds in synthesizing organic molecules. This process is influenced by electron-donating amide substituents, offering insights into autocyclization efficiency and the synthesis of complex organic frameworks (Damodara N Reddy & Erode N Prabhakaran, 2011).
Green Protocol for Phenol Regeneration
The high nucleophilicity of bromide ions has been applied in the cleavage of ethers to regenerate phenols from aryl alkyl ethers, utilizing ionic liquids like 1-n-butyl-3-methylimidazolium bromide. This method offers a greener, efficient approach to demethylate ethers, showcasing the adaptability of bromopropyl compounds in facilitating environmentally friendly chemical processes (Shanthaveerappa K. Boovanahalli et al., 2004).
Antimicrobial Agents
Bromopropyl compounds have also been explored for their potential in creating novel antimicrobial agents. Through reactions with chloroethyl diethylamine hydrochloride, novel thiopyrimidin-4(3H)-ones with potential antimicrobial properties have been synthesized, indicating the utility of such compounds in developing new therapeutics (M. Attia et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-bromo-N,N-diethylpropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAELPAFGRTUXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505274 |
Source


|
| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)diethylamine hydrobromide | |
CAS RN |
69835-35-4 |
Source


|
| Record name | NSC68426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

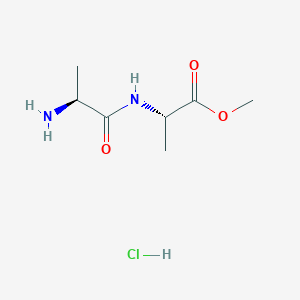



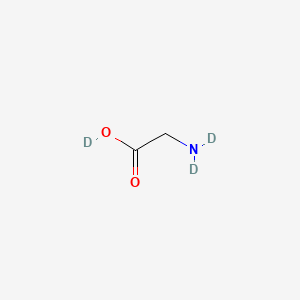
![(R)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1339741.png)
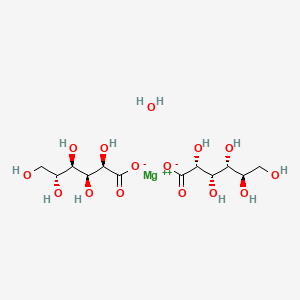

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)
